![molecular formula C20H20BrN3O2S B305463 N-[4-bromo-2-(propan-2-yl)phenyl]-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B305463.png)
N-[4-bromo-2-(propan-2-yl)phenyl]-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-bromo-2-(propan-2-yl)phenyl]-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of medicinal chemistry due to its unique properties.
Wirkmechanismus
The exact mechanism of action of N-[4-bromo-2-(propan-2-yl)phenyl]-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or proteins that are involved in disease processes.
Biochemical and Physiological Effects:
Studies have shown that N-[4-bromo-2-(propan-2-yl)phenyl]-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can have various biochemical and physiological effects. For example, it has been found to have anti-inflammatory and antioxidant properties, as well as the ability to induce apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[4-bromo-2-(propan-2-yl)phenyl]-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide in lab experiments is its unique structure, which allows for the exploration of new chemical and biological pathways. However, one limitation is that the compound may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving N-[4-bromo-2-(propan-2-yl)phenyl]-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide. One direction is to further explore its potential as a drug candidate for the treatment of cancer, inflammation, and bacterial infections. Another direction is to investigate its potential as a tool for studying new chemical and biological pathways. Additionally, further research is needed to fully understand the compound's mechanism of action and its biochemical and physiological effects.
Synthesemethoden
The synthesis of N-[4-bromo-2-(propan-2-yl)phenyl]-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves several steps. The first step involves the synthesis of 5-(3-methylphenyl)-1,3,4-oxadiazole-2-thiol, which is then reacted with 4-bromo-2-(propan-2-yl)aniline to form the intermediate compound. The final step involves the reaction of the intermediate compound with acetic anhydride to form the desired product.
Wissenschaftliche Forschungsanwendungen
N-[4-bromo-2-(propan-2-yl)phenyl]-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been found to have potential applications in medicinal chemistry research. It has been studied as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and bacterial infections.
Eigenschaften
Produktname |
N-[4-bromo-2-(propan-2-yl)phenyl]-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide |
---|---|
Molekularformel |
C20H20BrN3O2S |
Molekulargewicht |
446.4 g/mol |
IUPAC-Name |
N-(4-bromo-2-propan-2-ylphenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C20H20BrN3O2S/c1-12(2)16-10-15(21)7-8-17(16)22-18(25)11-27-20-24-23-19(26-20)14-6-4-5-13(3)9-14/h4-10,12H,11H2,1-3H3,(H,22,25) |
InChI-Schlüssel |
OJZZFIRBZNDBIW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3)Br)C(C)C |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)NC3=C(C=C(C=C3)Br)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.